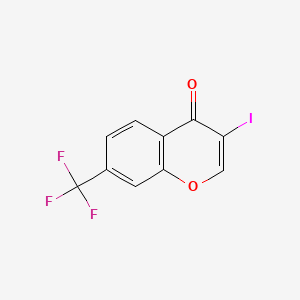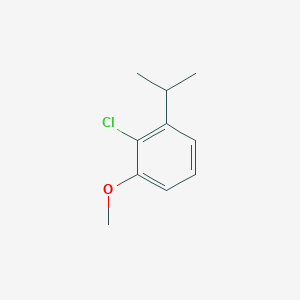
2-Chloro-1-isopropyl-3-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-isopropyl-3-methoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropyl group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isopropyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the isopropyl group onto the benzene ring.
Following this, the methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base. Finally, the chlorine atom can be added through a chlorination reaction using chlorine gas (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to optimize the production process.
化学反応の分析
Types of Reactions
2-Chloro-1-isopropyl-3-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further EAS reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones, while reduction reactions can modify the functional groups on the benzene ring
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Alkylation: Isopropyl chloride (C3H7Cl) with aluminum chloride (AlCl3) as a catalyst.
Methoxylation: Methanol (CH3OH) with a suitable base like sodium methoxide (NaOCH3).
Major Products
Substitution Products: Depending on the reagents used, various substituted benzene derivatives can be formed.
Oxidation Products: Alcohols or ketones derived from the oxidation of the isopropyl group.
科学的研究の応用
2-Chloro-1-isopropyl-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying electrophilic and nucleophilic substitution reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
作用機序
The mechanism of action of 2-Chloro-1-isopropyl-3-methoxybenzene largely depends on its chemical reactivity. The methoxy group is an electron-donating group that activates the benzene ring towards electrophilic substitution, while the chlorine atom is an electron-withdrawing group that deactivates the ring. This dual effect influences the compound’s reactivity and the types of reactions it undergoes .
類似化合物との比較
Similar Compounds
2-Chloro-1-methoxybenzene: Lacks the isopropyl group, making it less sterically hindered.
1-Isopropyl-3-methoxybenzene: Lacks the chlorine atom, resulting in different reactivity patterns.
2-Chloro-1-isopropylbenzene: Lacks the methoxy group, affecting its electron-donating properties
Uniqueness
2-Chloro-1-isopropyl-3-methoxybenzene is unique due to the combination of its substituents, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile compound for various chemical reactions and applications.
特性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
2-chloro-1-methoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3 |
InChIキー |
ASQFPCBRMGZQNH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


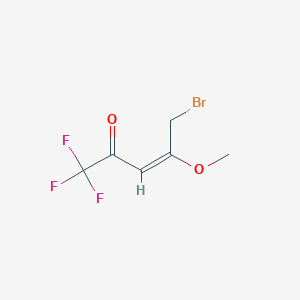
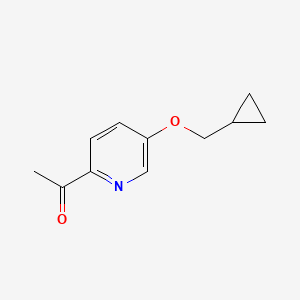
![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)
![9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-1H-purin-6(9H)-one](/img/structure/B13658103.png)

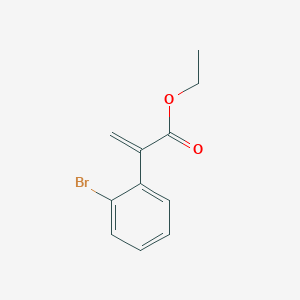
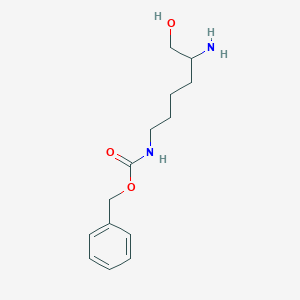
![7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine](/img/structure/B13658159.png)
![3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658160.png)
![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)
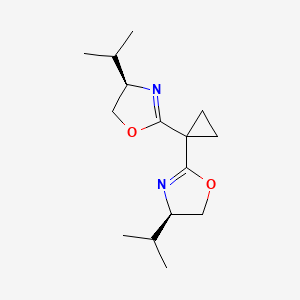
![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)
